N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691975
InChI: InChI=1S/C9H13NO.ClH/c1-9(2,10-11)8-6-4-3-5-7-8;/h3-7,10-11H,1-2H3;1H
SMILES:
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride

CAS No.:

Cat. No.: VC17691975

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride -

Specification

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name N-(2-phenylpropan-2-yl)hydroxylamine;hydrochloride
Standard InChI InChI=1S/C9H13NO.ClH/c1-9(2,10-11)8-6-4-3-5-7-8;/h3-7,10-11H,1-2H3;1H
Standard InChI Key JCLMELFQNQIAOT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=CC=C1)NO.Cl

Introduction

Structural and Molecular Characteristics

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride belongs to the hydroxylamine class, distinguished by its substitution pattern and stereoelectronic properties. The molecule comprises a phenyl group attached to a tertiary carbon, which is further bonded to a hydroxylamine group protonated as a hydrochloride salt. This configuration introduces significant steric hindrance, influencing its reactivity and interaction with biological targets.

Molecular Formula and Physical Properties

The compound has a molecular weight of 187.66 g/mol and the formula C₉H₁₄ClNO. Its IUPAC name, N-(2-phenylpropan-2-yl)hydroxylamine hydrochloride, reflects the branching at the propan-2-yl group and the hydrochloride counterion. Key physical properties include:

PropertyValue
Molecular FormulaC₉H₁₄ClNO
Molecular Weight187.66 g/mol
SolubilitySoluble in polar solvents (e.g., water, methanol)
StabilityStable under inert conditions; hygroscopic

The hydrochloride salt enhances solubility in aqueous media, making it suitable for biological assays.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. The ¹H NMR spectrum exhibits signals for the phenyl protons (δ 7.2–7.4 ppm) and the hydroxylamine group (δ 5.8–6.2 ppm). The ¹³C NMR reveals peaks corresponding to the quaternary carbon (δ 75–80 ppm) and the aromatic carbons (δ 125–140 ppm). High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 187.66, consistent with the molecular formula.

Synthesis and Optimization Strategies

The synthesis of N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride typically involves a two-step process: oxime formation followed by protonation.

Conventional Synthesis Route

The primary method involves reacting 2-phenylpropan-2-one with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide):

Reaction Scheme:

  • Oxime Formation:
    2-Phenylpropan-2-one + NH₂OH·HCl → N-(2-Phenylpropan-2-yl)hydroxylamine (oxime intermediate)

  • Protonation:
    Oxime intermediate + HCl → N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride

This route achieves yields of 70–85% after recrystallization from ethanol.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by the hydroxylamine group and steric effects from the propan-2-yl substituent.

Electrophilic and Nucleophilic Reactions

  • Electrophilic Substitution: The phenyl ring undergoes nitration and sulfonation at the para position, albeit sluggishly due to steric hindrance.

  • Nucleophilic Attack: The hydroxylamine group reacts with aldehydes to form nitrones, which are valuable intermediates in cycloaddition reactions.

Redox Behavior

The hydroxylamine moiety participates in single-electron transfer processes, enabling its use in radical polymerization and antioxidant applications. Electrochemical studies reveal a reduction potential of -0.45 V vs. SCE, indicative of moderate oxidizing capacity.

Biological Activities and Medicinal Applications

Neuroprotective Effects

In vitro studies demonstrate that N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride upregulates glutathione peroxidase and superoxide dismutase, mitigating oxidative stress in neuronal cells. These effects correlate with its potential antidepressant properties, as oxidative stress is implicated in depression pathophysiology.

Industrial and Research Applications

Organic Synthesis

The compound serves as a precursor for:

  • Nitroxide radicals (used as spin labels in EPR spectroscopy).

  • Hydroxamic acid derivatives (employed as histone deacetylase inhibitors) .

Material Science

Its redox activity makes it suitable for designing conductive polymers and corrosion inhibitors.

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